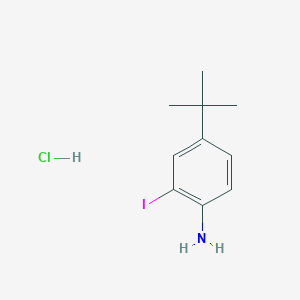

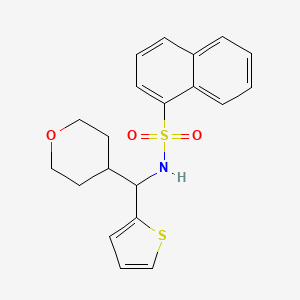

![molecular formula C21H20N2O3 B2400636 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 946379-55-1](/img/structure/B2400636.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.

BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Specific Binding Sites

Compounds structurally related to indolo[3,2-b]carbazole, including those with modifications at various positions, have been investigated for their ability to inhibit specific 2,3,7,8-tetrachlorodibenzo-p-dioxin binding in rat liver cytosol. Modifications at the nitrogen atoms and methylation at various positions significantly influence the compound's affinity for specific binding sites. This research suggests potential applications in understanding molecular interactions and drug design related to environmental toxins and possibly therapeutic targets (Gillner et al., 1993).

Oxidation Products and Derivatives

The oxidation of tetrahydrocarbazole with m-chloroperbenzoic acid leads to various derivatives, including N-benzoyl-o-aminophenol, demonstrating the chemical reactivity and potential for generating novel compounds with varied biological activities. This type of chemical transformation is crucial for the synthesis of new molecules with potential application in medicinal chemistry and drug development (Hino et al., 1983).

Antibacterial Agents

Compounds synthesized by combining elements of the benzothiazole and pyrazole structures have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings highlight the compound's potential in the development of new antibacterial agents, addressing the ongoing challenge of antibiotic resistance (Palkar et al., 2017).

Antitumor Activity

Substituted dibenzo[1,4]dioxin-1-carboxamides have been synthesized and evaluated for antitumor activity, demonstrating activity against leukemia in vitro and in vivo. The structure-activity relationships established in these studies provide insights into the development of new antitumor agents, potentially offering novel treatment options for cancer (Lee et al., 1992).

Novel Synthesis Methods

Research into the synthesis of 2,3-dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization presents new methods for creating compounds with potential therapeutic applications. These synthetic approaches contribute to the broader field of organic chemistry, enabling the discovery of new drugs and materials (Gabriele et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.

Mode of Action

The compound likely interacts with its targets (such as cholinesterases and lipoxygenase enzymes) to inhibit their activity . This inhibition could alter the normal functioning of these enzymes, leading to changes in nerve function or inflammatory responses.

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may impact pathways related to nerve signal transmission and inflammation.

Result of Action

If it does inhibit cholinesterases and lipoxygenase enzymes as suggested , it could potentially alter nerve signal transmission and inflammatory responses at the molecular and cellular levels.

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-21(22-13-8-9-18-19(12-13)26-11-10-25-18)16-6-3-5-15-14-4-1-2-7-17(14)23-20(15)16/h3,5-6,8-9,12,23H,1-2,4,7,10-11H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBIPTAEHZXEIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2400559.png)

![Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2400561.png)

![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2400568.png)

![3-Chloro-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2400572.png)